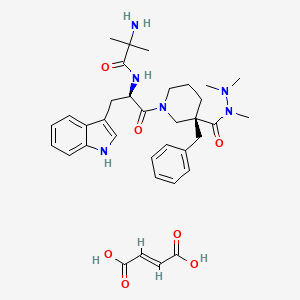
Anamorelin (Fumarate)
Vue d'ensemble
Description
Le fumarate de RC1291, également connu sous le nom de fumarate d'Anamorelin, est un nouvel agoniste du récepteur de la ghréline. Il est principalement utilisé dans la recherche scientifique pour sa capacité à stimuler l'appétit et à augmenter la masse musculaire maigre. Ce composé a montré un potentiel significatif dans le traitement de conditions telles que l'anorexie/cachexie associée au cancer .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du fumarate de RC1291 implique la réaction de l'Anamorelin avec l'acide fumarique. Le processus nécessite généralement un contrôle précis de la température et du pH pour assurer la formation du sel de fumarate désiré. La réaction est réalisée dans un solvant tel que le diméthylsulfoxyde (DMSO) ou l'éthanol, suivie d'une purification par cristallisation ou chromatographie .
Méthodes de Production Industrielle : La production industrielle du fumarate de RC1291 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de solvants et de réactifs de qualité industrielle, avec des mesures strictes de contrôle de la qualité pour garantir la pureté et la cohérence du produit final. La production est généralement effectuée dans des réacteurs discontinus, suivie de techniques de purification à grande échelle telles que la recristallisation et la filtration .
Analyse Des Réactions Chimiques
Types de Réactions : Le fumarate de RC1291 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium aluminium.
Réactifs et Conditions Courantes :
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et oxygène gazeux.
Réduction : Borohydrure de sodium, hydrure de lithium aluminium et hydrogène gazeux.
Substitution : Halogènes (chlore, brome), agents alkylants (iodure de méthyle) et nucléophiles (ions hydroxyde).
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du fumarate de RC1291 peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
4. Applications de Recherche Scientifique
Le fumarate de RC1291 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les agonistes du récepteur de la ghréline et leurs interactions avec divers récepteurs.
Biologie : Étudié pour ses effets sur la régulation de l'appétit et la masse musculaire chez les modèles animaux.
5. Mécanisme d'Action
Le fumarate de RC1291 exerce ses effets en se liant et en activant les récepteurs de la ghréline. Cette activation stimule la libération de l'hormone de croissance, qui à son tour augmente l'appétit et favorise la croissance musculaire. Les cibles moléculaires impliquées comprennent le récepteur de la ghréline et les voies de signalisation en aval telles que la voie de l'hormone de libération de l'hormone de croissance (GHRH) .
Composés Similaires :
Ibutamoren : Un autre agoniste du récepteur de la ghréline ayant des effets similaires sur l'appétit et la masse musculaire.
Ghréline : Le ligand naturel du récepteur de la ghréline, avec des activités biologiques similaires.
Unicité du Fumarate de RC1291 : Le fumarate de RC1291 est unique par sa forte affinité de liaison et sa spécificité pour le récepteur de la ghréline, ce qui en fait un outil précieux pour étudier les effets médiés par le récepteur de la ghréline. Sa biodisponibilité orale et son profil de sécurité favorable le distinguent en outre des autres composés similaires .
Applications De Recherche Scientifique
RC1291 Fumarate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ghrelin receptor agonists and their interactions with various receptors.
Biology: Investigated for its effects on appetite regulation and muscle mass in animal models.
Industry: Utilized in the development of new pharmaceuticals targeting ghrelin receptors and related pathways.
Mécanisme D'action
RC1291 Fumarate exerts its effects by binding to and activating ghrelin receptors. This activation stimulates the release of growth hormone, which in turn increases appetite and promotes muscle growth. The molecular targets involved include the ghrelin receptor and downstream signaling pathways such as the growth hormone-releasing hormone (GHRH) pathway .
Comparaison Avec Des Composés Similaires
Ibutamoren: Another ghrelin receptor agonist with similar effects on appetite and muscle mass.
Ghrelin: The natural ligand for the ghrelin receptor, with similar biological activities.
MK-677: A synthetic ghrelin receptor agonist used in research for its effects on growth hormone release.
Uniqueness of RC1291 Fumarate: RC1291 Fumarate is unique in its high binding affinity and specificity for the ghrelin receptor, making it a valuable tool for studying ghrelin receptor-mediated effects. Its oral bioavailability and favorable safety profile further distinguish it from other similar compounds .
Propriétés
IUPAC Name |
2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;(E)-but-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N6O3.C4H4O4/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;5-3(6)1-2-4(7)8/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);1-2H,(H,5,6)(H,7,8)/b;2-1+/t26-,31-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIOUAKEXOTTOG-LUDSMFHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.C(=C/C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856151 | |
| Record name | (2E)-But-2-enedioic acid--3-{(2R)-3-[(3R)-3-benzyl-3-(trimethylhydrazinecarbonyl)piperidin-1-yl]-2-[(2-methylalanyl)amino]-3-oxopropyl}-1H-indole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339539-92-3 | |
| Record name | (2E)-But-2-enedioic acid--3-{(2R)-3-[(3R)-3-benzyl-3-(trimethylhydrazinecarbonyl)piperidin-1-yl]-2-[(2-methylalanyl)amino]-3-oxopropyl}-1H-indole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride](/img/structure/B3182179.png)
![4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine](/img/structure/B3182180.png)

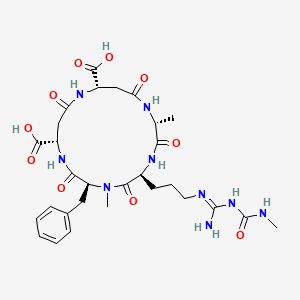
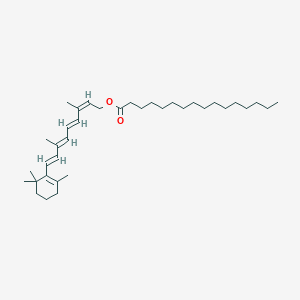
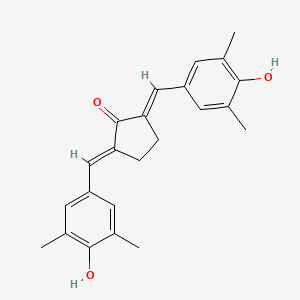
![Trans-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide](/img/structure/B3182211.png)
![N,N-dimethyl-N'-[4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B3182220.png)

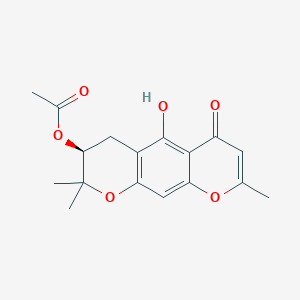
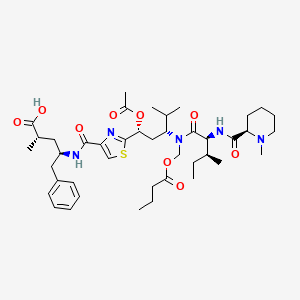
![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3182259.png)

![Tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B3182278.png)
